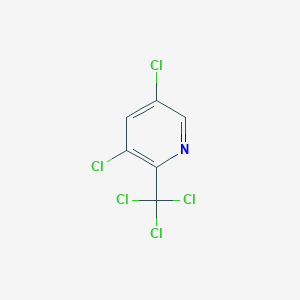

3,5-Dichloro-2-(trichloromethyl)pyridine

Vue d'ensemble

Description

3,5-Dichloro-2-(trichloromethyl)pyridine is an organic compound with the molecular formula C₆H₂Cl₅N and a molecular weight of 265.352 g/mol. It is a chlorinated pyridine derivative, known for its applications in various chemical and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,5-Dichloro-2-(trichloromethyl)pyridine can be synthesized through the chlorination of 2,3-dichloropyridine with chloromethane. This reaction typically occurs at high temperatures and in the presence of a base catalyst. Another method involves the use of phosphorus pentachloride and nicotinic acid in a Teflon autoclave at 180°C for 48 hours.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination processes, utilizing similar reaction conditions as described above. The use of high-temperature reactors and efficient catalysts is crucial for optimizing yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Dichloro-2-(trichloromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different chlorinated pyridine derivatives.

Reduction: Reduction reactions can lead to the formation of less chlorinated pyridine compounds.

Substitution: It can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various chlorinated and substituted pyridine derivatives, which have applications in different chemical industries.

Applications De Recherche Scientifique

Chemical Synthesis

3,5-Dichloro-2-(trichloromethyl)pyridine serves as an important intermediate in the synthesis of various organic compounds. Its reactivity facilitates the formation of more complex molecules, making it valuable in synthetic organic chemistry. The compound is often utilized in:

- Alkylation Reactions : It acts as a reagent in base-catalyzed alkylation processes, which are essential for introducing alkyl groups into organic molecules.

- Chlorination Reactions : The presence of chlorine atoms allows for further chlorination reactions, expanding the range of derivatives that can be synthesized from it.

Biological Applications

The biological activity of this compound has been explored in various studies, particularly in the context of its potential medicinal properties:

- Antifungal Activity : Research indicates that chlorinated pyridine derivatives exhibit antifungal properties. For instance, studies have shown that related compounds can inhibit the growth of fungi such as Candida pelliculosa at low concentrations (e.g., 100 ppm) in laboratory settings.

- Anticancer Potential : Some derivatives of this compound have been investigated for their ability to inhibit malignant neoplasms. Specifically, research suggests that compounds similar to this compound can inhibit the growth of certain types of leukemia and lymphoma in animal models .

Agricultural Uses

In agriculture, this compound is recognized for its potential as an insecticide and fungicide:

- Pest Control : Formulations containing this compound have demonstrated effectiveness against common pests such as house flies and cockroaches, achieving complete kill rates at specific concentrations (e.g., 500 ppm).

- Fungal Inhibition : Its antifungal properties make it suitable for use in agricultural settings where fungal infections pose a threat to crops.

Industrial Applications

The compound is also employed in various industrial applications:

- Agrochemical Production : It is used as a precursor in the production of agrochemicals, which are vital for modern agriculture.

- Chemical Manufacturing : The compound's unique structure allows it to be utilized in the manufacture of other industrial chemicals, contributing to various chemical processes.

Environmental Considerations

While this compound has valuable applications, it is essential to consider its environmental impact:

- Toxicity : The compound is known to be a severe irritant and poses risks if not handled properly. It can produce toxic fumes when decomposed under heat.

- Regulatory Status : Due to its chemical properties and potential hazards, it falls under scrutiny by regulatory bodies such as the Environmental Protection Agency (EPA), which monitors its use and safety .

Antifungal Efficacy

A study on chlorinated pyridine derivatives revealed that certain compounds could completely inhibit fungal growth at low concentrations. This finding highlights their potential utility in both agricultural and medical applications where fungal infections are prevalent.

Insecticidal Tests

Field tests demonstrated that a formulation containing this compound effectively eliminated common household pests within specified exposure times. Such results underscore its effectiveness as a pest control agent.

Mécanisme D'action

The mechanism of action of 3,5-Dichloro-2-(trichloromethyl)pyridine involves its interaction with specific molecular targets, leading to various chemical transformations. The chlorinated pyridine structure allows it to participate in electrophilic and nucleophilic reactions, affecting different biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3-Dichloro-5-(trichloromethyl)pyridine: Similar in structure but with different substitution patterns, leading to varied chemical properties and applications.

2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a trichloromethyl group, resulting in different reactivity and uses.

Uniqueness

3,5-Dichloro-2-(trichloromethyl)pyridine is unique due to its specific chlorination pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized industrial and research applications.

Activité Biologique

3,5-Dichloro-2-(trichloromethyl)pyridine, with the molecular formula C₆H₂Cl₅N and a molecular weight of 265.352 g/mol, is a chlorinated pyridine derivative recognized for its potential biological activities and its role as an intermediate in various chemical syntheses. This compound has garnered interest in fields such as medicinal chemistry, agrochemicals, and environmental science due to its interactions with biological systems.

The compound features a pyridine ring substituted with three chlorine atoms and a trichloromethyl group. Its unique structure contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through electrophilic and nucleophilic reactions. These interactions can disrupt normal biochemical pathways, potentially leading to toxicological effects or therapeutic benefits depending on the context of exposure.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has been studied for its potential as a fungicide and bactericide. It has shown effectiveness against certain strains of bacteria and fungi, making it a candidate for agricultural applications.

- Toxicological Effects : High concentrations of this compound are known to be irritants to skin and mucous membranes. Studies have documented its effects on various biological systems, including alterations in metabolic pathways in microorganisms.

- Pharmaceutical Applications : Ongoing research explores its use as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific metabolic pathways.

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported in the range of 50-100 µg/mL, indicating potential for use in agricultural fungicides and bactericides.

- Toxicological Assessment : Research highlighted the compound's irritant properties when tested on human epithelial cells. Concentrations above 100 µg/mL resulted in significant cytotoxicity, emphasizing the need for careful handling in industrial applications.

- Metabolic Impact on Microorganisms : A study focused on the effect of this compound on nitrifying bacteria revealed that exposure inhibited ammonia oxidation processes, suggesting that it could disrupt nitrogen cycling in environmental contexts.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other chlorinated pyridine derivatives:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 2-Chloro-5-(trichloromethyl)pyridine | Moderate antimicrobial properties | Used as an intermediate for agrochemicals |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | Higher fungicidal activity | More effective against specific fungi |

| 3-Chloro-4-(trifluoromethyl)pyridine | Enhanced metabolic disruption | Potentially less toxic than chlorinated derivatives |

Propriétés

IUPAC Name |

3,5-dichloro-2-(trichloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl5N/c7-3-1-4(8)5(12-2-3)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVHFDAKFGGYKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061540 | |

| Record name | 3,5-Dichloro-2-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-16-1 | |

| Record name | 3,5-Dichloro-2-(trichloromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3,5-dichloro-2-(trichloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3,5-dichloro-2-(trichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dichloro-2-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-2-(trichloromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.